4-Octylbenzenesulfonic acid
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Overview
Description
4-Octylbenzenesulfonic acid is an organic compound with the molecular formula C14H22O3S. It consists of a benzene ring substituted with a sulfonic acid group and an octyl chain. This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octylbenzenesulfonic acid can be synthesized through the sulfonation of octylbenzene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced reactors and precise control of reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Octylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfinic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfinic acids or other reduced products.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Octylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound’s amphiphilic nature makes it useful in biological studies, particularly in membrane research and protein interactions.
Medicine: It is explored for its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the production of detergents, wetting agents, and dispersants.
Mechanism of Action
The mechanism of action of 4-octylbenzenesulfonic acid is primarily based on its amphiphilic properties. The sulfonic acid group interacts with polar phases, while the octyl chain interacts with nonpolar phases. This dual interaction allows the compound to act as a surfactant, reducing surface tension and stabilizing emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating various biochemical processes .
Comparison with Similar Compounds
4-Dodecylbenzenesulfonic acid: Similar structure but with a longer alkyl chain.
4-Tert-butylbenzenesulfonic acid: Contains a tert-butyl group instead of an octyl chain.
4-Nonylbenzenesulfonic acid: Similar structure with a nonyl chain.
Uniqueness: 4-Octylbenzenesulfonic acid is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant in various applications. Its intermediate alkyl chain length provides an optimal balance between solubility and surface activity .
Biological Activity
4-Octylbenzenesulfonic acid (4-OBSA) is a sulfonic acid derivative with notable applications in various fields, including biochemistry and materials science. Its biological activity has been the subject of research, particularly concerning its interactions with biological systems, potential toxicity, and applications in analytical chemistry.
- Chemical Formula : C₁₄H₂₂O₃S
- Molecular Weight : 270.39 g/mol
- CAS Number : 3022-74-0
- pKa : -0.4 in water
Biological Activity Overview
This compound exhibits several biological activities, primarily as a surfactant and a probe in chromatographic applications. Its amphiphilic nature allows it to interact with cellular membranes, which can influence various biological processes.
Toxicological Profile
Research indicates that 4-OBSA is readily absorbed via oral ingestion but shows low dermal absorption. It is metabolized and excreted without significant tissue accumulation. The acute toxicity is categorized as low (Categories III-IV), with irritative effects noted for skin and eyes (Categories I and II respectively) but no skin sensitization reported .
Target Organs of Toxicity :
- Liver
- Kidneys
- Intestinal tract
The No Observed Adverse Effect Level (NOAEL) for subchronic exposure is established at 50 mg/kg/day based on various toxicological studies .
Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of octylbenzenesulfonic acid derivatives, it was found that these compounds could effectively disrupt microbial cell membranes due to their oleophilic characteristics. The research highlighted that the structural compatibility of the oleophilic groups with cell membranes enhances penetration and disrupts microbial life, making them potential candidates for antimicrobial formulations .
Study 2: Binding Affinity in Biological Systems
A study focused on the competitive binding assays of 4-OBSA revealed its interaction with estrogen receptors in liver slices. The results indicated that while 4-OBSA does not exhibit significant binding affinity to estrogen receptors, it can affect the expression of vitellogenin mRNA, a biomarker for estrogenic activity in fish . This suggests potential endocrine-disrupting effects under specific conditions.
Study 3: Chromatographic Applications
Research into reversed-phase liquid chromatography (RPLC) has utilized 4-OBSA as a negatively charged probe to evaluate the retention characteristics of various chromatographic columns. The findings demonstrated that the retention behavior of 4-OBSA varies significantly depending on the mobile phase composition, indicating its utility in analytical chemistry for separating compounds based on hydrophobicity and charge interactions .
Summary of Biological Activities
The following table summarizes key findings related to the biological activity of this compound:
Activity | Description |
---|---|
Antimicrobial | Disrupts microbial membranes; effective against various microorganisms due to oleophilic properties. |
Endocrine Disruption | Affects vitellogenin mRNA expression; potential endocrine disruptor in aquatic organisms. |
Chromatographic Probe | Acts as a negatively charged probe in RPLC; useful for evaluating column characteristics. |
Properties
CAS No. |
17012-98-5 |
---|---|
Molecular Formula |
C14H22O3S |
Molecular Weight |
270.39 g/mol |
IUPAC Name |
4-octylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22O3S/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17/h9-12H,2-8H2,1H3,(H,15,16,17) |
InChI Key |
MSOTUIWEAQEETA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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